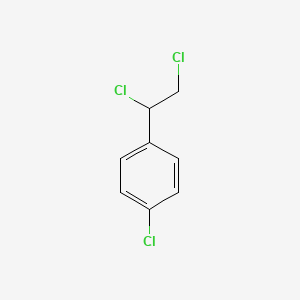
1-Chloro-4-(1,2-dichloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(1,2-dichloroethyl)benzene is an organic compound with the molecular formula C8H8Cl3 It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 1,2-dichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1,2-dichloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of styrene with cuprous chloride in dichloromethane . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of catalysts and specific reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1,2-dichloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, altering the oxidation state of the compound and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate the substitution of chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-4-(1,2-dichloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(1,2-dichloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the release of a chloride ion . This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
1,2-Dichloro-4-(1-chloroethyl)benzene: This compound is similar in structure but has different substitution patterns.
1,4-Dichloro-2-nitrobenzene: Another benzene derivative with different substituents, leading to distinct chemical properties and reactivity.
Uniqueness: The presence of both chloro and dichloroethyl groups provides a versatile platform for further chemical modifications and applications .
Properties
CAS No. |
74298-94-5 |
|---|---|
Molecular Formula |
C8H7Cl3 |
Molecular Weight |
209.5 g/mol |
IUPAC Name |
1-chloro-4-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H7Cl3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 |
InChI Key |
LJKHXYPCLZZREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
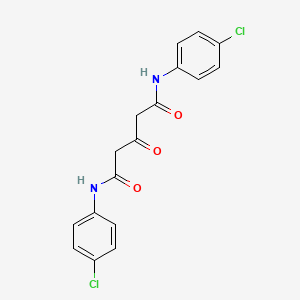
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
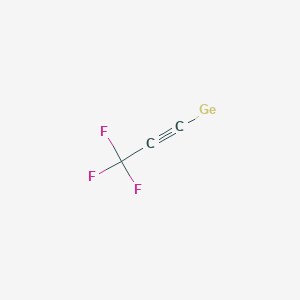

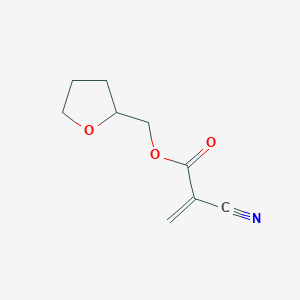
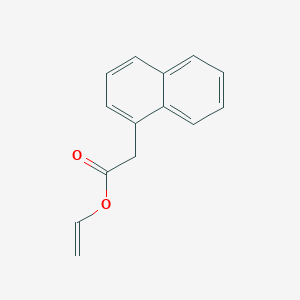
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
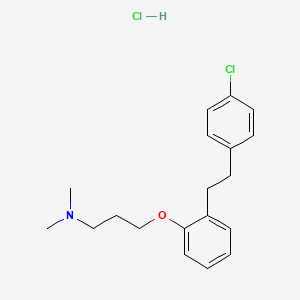
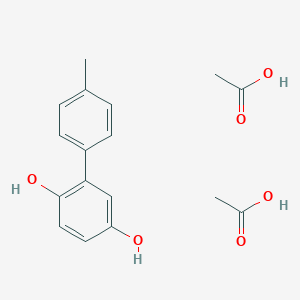
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
